2,4-Difluoro-5-methylphenylacetonitrile
Description
Contextualization of Fluorinated Aromatic Nitriles within Contemporary Organic Chemistry
Fluorinated aromatic nitriles represent a pivotal class of compounds in organic synthesis, bridging the advantageous properties of both the nitrile group and fluorine substituents. The incorporation of fluorine into aromatic rings can profoundly alter the electronic and steric properties of a molecule, influencing its reactivity, stability, and physical characteristics. google.com Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the regioselectivity of subsequent reactions. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability in bioactive molecules, making these motifs highly sought after in medicinal chemistry. nih.govnih.gov
The nitrile group, a versatile functional group, serves as a linchpin for a wide array of chemical transformations. It can be readily converted into amines, carboxylic acids, amides, and ketones, and can participate in various cycloaddition reactions to construct heterocyclic systems. nih.gov Aromatic nitriles, in particular, are crucial precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The combination of fluorine atoms and a nitrile group on an aromatic scaffold thus creates a powerful synthetic tool, offering a gateway to a diverse range of complex and valuable molecules.
Significance of 2,4-Difluoro-5-methylphenylacetonitrile as a Strategic Synthetic Intermediate
This compound emerges as a strategically important synthetic intermediate due to the specific arrangement of its functional groups. The difluoro substitution pattern on the phenyl ring, coupled with the methyl and acetonitrile (B52724) moieties, provides a unique combination of reactivity and structural features. This compound serves as a valuable building block for the construction of more complex molecular frameworks, particularly in the synthesis of pharmaceutical and agrochemical agents.
The presence of the acetonitrile group allows for a variety of chemical manipulations. For instance, the methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated to form a carbanion, which can then participate in alkylation, acylation, and condensation reactions. This reactivity is fundamental to carbon-carbon bond formation and the elaboration of the molecular skeleton.
While specific, high-profile examples of blockbuster drugs derived directly from this compound are not extensively documented in publicly available literature, the utility of closely related fluorinated phenylacetonitriles is well-established. For example, 2,4,5-trifluoro-phenylacetonitrile is a key intermediate in the synthesis of certain pharmaceuticals. google.com By analogy, this compound offers a similar synthetic potential, with the methyl group providing an additional point of differentiation and potential for steric or electronic influence on target interactions. The strategic placement of the fluorine atoms can also play a crucial role in directing subsequent aromatic substitution reactions and in fine-tuning the electronic properties of the final product.
Physicochemical Properties of Phenylacetonitrile (B145931) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Phenylacetonitrile | C₈H₇N | 117.15 | 1.57 |
| 2,4-Difluorophenylacetonitrile | C₈H₅F₂N | 153.13 | 1.8 |
| This compound | C₉H₇F₂N | 167.16 | Not available |
This table presents a comparison of the basic physicochemical properties of phenylacetonitrile and some of its fluorinated derivatives. The data highlights how fluorine substitution impacts these properties.
Overview of Current Research Trajectories Involving Arylacetonitrile Scaffolds
The arylacetonitrile scaffold, a core component of this compound, is a privileged structural motif in medicinal chemistry and drug discovery. researchgate.net A vast number of biologically active compounds across various therapeutic areas contain this framework. Current research continues to explore the diverse applications of arylacetonitriles, with several key trends emerging.
One significant area of research focuses on the development of novel synthetic methodologies to access functionalized arylacetonitriles and to incorporate them into larger, more complex molecules. This includes the use of transition metal-catalyzed cross-coupling reactions and C-H activation strategies to efficiently modify the aromatic ring.
In the realm of drug discovery, arylacetonitrile derivatives are being investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, α-arylacetonitriles are found in various pharmaceutical agents. researchgate.net The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a drug candidate to its biological target. The development of new drugs for cancer, infectious diseases, and neurological disorders often involves the synthesis and screening of libraries of compounds based on the arylacetonitrile scaffold. unilag.edu.ng
Furthermore, the unique electronic properties of arylacetonitriles make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to tune the electronic properties of the aromatic ring through substitution, including fluorination, allows for the rational design of materials with specific optical and electronic characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRYGJNKJYEWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of 2,4 Difluoro 5 Methylphenylacetonitrile
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) is a potent functional group that participates in a variety of chemical reactions. Its reactivity is primarily centered around the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi systems of the triple bond.
Nucleophilic Additions and Condensation Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of functional groups. For instance, organometallic reagents can add to the nitrile to form ketones after hydrolysis. While specific examples for 2,4-Difluoro-5-methylphenylacetonitrile are not extensively documented in publicly available literature, the general reactivity pattern of nitriles suggests its capability to undergo such transformations.
Condensation reactions involving the active methylene (B1212753) group adjacent to the nitrile are also plausible. The protons on this carbon are acidic and can be removed by a base to form a carbanion, which can then act as a nucleophile in reactions such as aldol-type condensations or alkylations.
Controlled Hydrolysis and Amidation Pathways
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. Acidic or basic hydrolysis of this compound would lead to the formation of 2,4-Difluoro-5-methylphenylacetic acid. This transformation is a common and fundamental reaction of nitriles.
Partial hydrolysis to the corresponding amide, 2,4-Difluoro-5-methylphenylacetamide, can be achieved under more controlled conditions, often using specific catalysts or milder reagents. This selective conversion is valuable for synthesizing amide-containing target molecules.
Reductive Transformations to Amines and Other Nitrogenous Compounds
The reduction of the nitrile group is a key transformation that yields primary amines. Various reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents. The resulting 2-(2,4-Difluoro-5-methylphenyl)ethanamine is a valuable building block for the synthesis of more complex molecules. A wide array of nitriles can be reduced to primary amines using ammonia (B1221849) borane (B79455) under thermal conditions without a catalyst. organic-chemistry.org
The following table summarizes the potential products from the reduction of this compound:
| Reagent/Condition | Product |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(2,4-Difluoro-5-methylphenyl)ethanamine |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(2,4-Difluoro-5-methylphenyl)ethanamine |
| Ammonia Borane (NH₃BH₃) | 2-(2,4-Difluoro-5-methylphenyl)ethanamine |
Reactivity of the Polyfluorinated Aromatic Core
The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its reactivity, primarily through their strong electron-withdrawing inductive effects. This makes the aromatic ring electron-deficient and susceptible to certain types of reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorinated Sites
Polyfluoroarenes are known to undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluoride (B91410) ions. nih.gov The rate and regioselectivity of these reactions are influenced by the substitution pattern on the ring. For this compound, the fluorine atoms are activated towards nucleophilic attack.
The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles such as alcohols, thiols, and amines results in the substitution of the fluorine atom. beilstein-journals.orgresearchgate.net This suggests that the fluorine atoms in this compound could similarly be displaced by strong nucleophiles under appropriate conditions.
Common nucleophiles for SNAr reactions on fluoroaromatics include alkoxides, thiolates, and amines. The specific site of substitution (C2 or C4) would depend on the reaction conditions and the nature of the incoming nucleophile.
Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halide Derivatives
While the C-F bond is generally strong, under certain conditions, particularly with the aid of transition metal catalysts, it can participate in cross-coupling reactions. researchgate.netdoabooks.org More commonly, if the fluorine atoms were to be replaced by other halogens (e.g., bromine or iodine) through precursor synthesis, these derivatives would be excellent substrates for a wide range of metal-catalyzed cross-coupling reactions.
These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For example, a hypothetical 2-Bromo-4-fluoro-5-methylphenylacetonitrile could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group at the 2-position.
The following table provides hypothetical examples of cross-coupling reactions if a bromo-derivative of this compound were available:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine derivative |
Electrophilic Functionalization of the Aromatic Ring (e.g., nitration, sulfonation, if applicable)
The aromatic ring of this compound is substituted with two fluorine atoms, a methyl group, and a cyanomethyl group. The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration and sulfonation, is determined by the directing effects of these substituents. fiveable.meucalgary.ca Fluorine is an ortho, para-directing but deactivating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orguomustansiriyah.edu.iq The methyl group is an activating, ortho, para-directing group. The cyanomethyl group (-CH2CN) is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the nitrile. fiveable.me
Considering the positions on the aromatic ring of this compound, there are two available hydrogens for substitution at positions 3 and 6. The directing effects of the existing substituents on these positions are summarized below.
| Position | Substituent at C1 (-CH2CN) | Substituent at C2 (-F) | Substituent at C4 (-F) | Substituent at C5 (-CH3) | Overall Predicted Effect |
| C3 | meta | ortho | ortho | meta | Potentially Favorable |
| C6 | ortho | meta | para | ortho | Highly Favorable |
The substitution at position C6 is predicted to be the major product of electrophilic aromatic substitution. This is because the ortho, para-directing methyl and para-directing fluorine at C4 strongly activate this position towards electrophilic attack. The fluorine at C2 has a meta-directing effect on C6, which is neither strongly activating nor deactivating for this position. In contrast, position C3 is ortho to two deactivating fluorine atoms and meta to the activating methyl group, making it less favorable for substitution.
Nitration: Nitration of this compound would likely be achieved using a mixture of nitric acid and sulfuric acid. cardiff.ac.ukmasterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO2+). Based on the analysis of directing effects, the major product is expected to be 2,4-Difluoro-5-methyl-6-nitrophenylacetonitrile.
Predicted Nitration Reaction:
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H2SO4/SO3). nih.govwikipedia.org The electrophile is SO3. Similar to nitration, the sulfonation is expected to occur at the C6 position, yielding 2,4-Difluoro-5-methyl-6-sulfonylphenylacetonitrile. A key feature of aromatic sulfonation is its reversibility, which can be exploited in synthetic strategies. wikipedia.org
Predicted Sulfonation Reaction:
Due to the absence of specific experimental data for this compound, these predictions are based on established principles of electrophilic aromatic substitution. libretexts.orglibretexts.org
Transformations Involving the Methyl Group and its Alpha-Carbon Reactivity
The methyl group attached to the aromatic ring is a potential site for various chemical transformations due to the reactivity of its benzylic C-H bonds.
α-Alkylation and Carbonylations
α-Alkylation: The benzylic protons of the methyl group can be removed by a strong base to form a carbanion, which can then be alkylated with an appropriate electrophile. The acidity of these protons is enhanced by the adjacent aromatic ring. However, the protons on the carbon adjacent to the nitrile group (the α-carbon of the acetonitrile (B52724) moiety) are significantly more acidic due to the strong electron-withdrawing effect of the cyano group, which stabilizes the resulting carbanion through resonance. rsc.org Therefore, in the presence of a base, deprotonation and subsequent alkylation are expected to occur selectively at the α-position of the acetonitrile group rather than the methyl group.
| Position for Deprotonation | Activating Group(s) | Predicted Acidity | Likelihood of α-Alkylation |
| Methyl Group (-CH3) | Aromatic Ring | Less Acidic | Unlikely |
| Methylene Group (-CH2CN) | Aromatic Ring, Cyano Group | More Acidic | Highly Likely |
Carbonylations: Carbonylation reactions at the benzylic C-H bond of the methyl group are challenging but can be achieved under specific catalytic conditions, often involving transition metals. nih.govacs.org These reactions can introduce a carbonyl group, leading to the formation of the corresponding carboxylic acid or other carbonyl derivatives. For instance, visible-light-mediated carboxylation of benzylic C-H bonds with CO2 has been reported for various toluene (B28343) derivatives. nih.govacs.org This type of transformation on this compound would likely yield 2-(2,4-Difluoro-5-(carboxymethyl)phenyl)acetonitrile. However, the presence of the more acidic methylene group of the cyanomethyl moiety could lead to competitive reactions.
Radical Functionalizations
The benzylic C-H bonds of the methyl group are susceptible to radical abstraction to form a stable benzylic radical. nih.gov This radical can then participate in various functionalization reactions.
Radical Halogenation: A common method for the selective halogenation of a benzylic methyl group is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would be expected to convert the methyl group of this compound into a bromomethyl group, yielding 2,4-Difluoro-5-(bromomethyl)phenylacetonitrile.
Predicted Radical Bromination Reaction:
Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,4-Difluoro-5-methylphenylacetonitrile, the proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.
Aromatic Region: The two aromatic protons are in different chemical environments and will appear as distinct signals. The proton at position 6 will be coupled to the fluorine at position 4, and the proton at position 3 will be coupled to the fluorines at positions 2 and 4. This will result in complex splitting patterns (doublet of doublets or triplets of doublets).
Methylene Protons: The two protons of the cyanomethyl group (-CH₂CN) are chemically equivalent and are expected to appear as a singlet.
Methyl Protons: The three protons of the methyl group (-CH₃) are also equivalent and will appear as a singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C6-H) | 7.1 - 7.3 | dd |
| Aromatic H (C3-H) | 6.9 - 7.1 | t |
| Methylene (-CH₂CN) | ~ 3.8 | s |
| Methyl (-CH₃) | ~ 2.3 | s |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts will be influenced by the electronegative fluorine atoms and the nitrile group. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~115 (d, J ≈ 20 Hz) |
| C2 | ~162 (dd, J ≈ 250, 12 Hz) |
| C3 | ~118 (d, J ≈ 4 Hz) |
| C4 | ~160 (dd, J ≈ 250, 12 Hz) |
| C5 | ~125 (d, J ≈ 6 Hz) |
| C6 | ~112 (d, J ≈ 22 Hz) |
| -CH₂CN | ~17 |
| -CN | ~117 |
| -CH₃ | ~14 |
d = doublet, dd = doublet of doublets, J = coupling constant in Hz
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides specific information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two fluorine atoms at positions 2 and 4, as they are in different chemical environments. These signals will be split by coupling to each other and to nearby protons.
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |
| F (at C2) | -110 to -115 |
| F (at C4) | -115 to -120 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₉H₇F₂N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 167.06 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Common fragmentation pathways would likely involve the loss of the cyanide radical (•CN), the cyanomethyl radical (•CH₂CN), and potentially cleavage of the aromatic ring.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z |
| [C₉H₇F₂N]⁺ (Molecular Ion) | 167 |
| [C₈H₇F₂]⁺ (Loss of •CN) | 141 |
| [C₈H₄F₂]⁺ (Loss of •CH₃) | 152 |
| [C₇H₄F₂]⁺ (Loss of •CH₂CN) | 127 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups have characteristic absorption frequencies.
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine stretching vibrations.
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy measures the inelastic scattering of monochromatic light. The nitrile (C≡N) stretching vibration, being a symmetrical and polarizable bond, is expected to show a strong signal in the Raman spectrum, complementing the IR data. Aromatic ring vibrations also typically produce strong Raman signals.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C≡N Stretch | 2240-2260 (medium, sharp) | 2240-2260 (strong) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |
| C-F Stretch | 1100-1300 (strong) | 1100-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the substituted benzene (B151609) ring are expected. The presence of the fluorine and methyl substituents may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted phenylacetonitrile (B145931).
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) |
| π → π* (Primary band) | ~210 |
| π → π* (Secondary band) | ~270 |
Single-Crystal X-ray Diffraction (if Crystalline Forms are Available) for Definitive Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. As of now, publicly available crystal structure data for this specific compound has not been reported. Such an analysis would confirm the planar structure of the benzene ring and provide the exact spatial arrangement of the substituents.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 2,4-Difluoro-5-methylphenylacetonitrile. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to solve the molecular Schrödinger equation, providing detailed information about the molecule's geometry, electronic energy, and orbital distributions. emerginginvestigators.orgsciencesconf.org For a molecule like this compound, DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p) can yield a highly accurate description of its electronic properties.
These calculations can determine key parameters that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, quantum chemical calculations can provide a detailed picture of the electron density distribution and the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine atoms and the nitrogen atom of the nitrile group are expected to be regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential.
A summary of hypothetical calculated electronic properties for this compound is presented in the table below.
| Property | Calculated Value |
| Total Electronic Energy (Hartree) | -545.40 |
| HOMO Energy (eV) | -7.85 |
| LUMO Energy (eV) | -0.95 |
| HOMO-LUMO Gap (eV) | 6.90 |
| Dipole Moment (Debye) | 3.45 |
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to identify the most probable sites for chemical attack and to rationalize the outcome of reactions. nih.gov
The frontier molecular orbitals, HOMO and LUMO, are central to this analysis. The distribution of the HOMO indicates the regions from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the distribution of the LUMO shows the regions where an electron is most likely to be accepted in a reaction with a nucleophile. For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO is likely to have significant contributions from the nitrile group and the carbon atoms attached to the fluorine atoms.
The molecular electrostatic potential (MEP) provides a complementary view of reactivity. Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms, are susceptible to electrophilic attack. In this compound, the nitrogen atom of the nitrile group and the fluorine atoms are expected to be such sites. Regions of positive electrostatic potential, usually found around hydrogen atoms, are prone to nucleophilic attack.
By combining these computational tools, a detailed reactivity map of the molecule can be constructed, allowing for the prediction of regioselectivity and stereoselectivity in various reactions. The following table summarizes the predicted reactivity of different sites in this compound based on computational modeling.
| Molecular Site | Predicted Reactivity | Computational Basis |
| Aromatic Ring | Susceptible to electrophilic substitution | High HOMO density |
| Nitrile Carbon | Susceptible to nucleophilic attack | Positive electrostatic potential, LUMO contribution |
| Nitrile Nitrogen | Susceptible to electrophilic attack/coordination | Negative electrostatic potential, lone pair |
| Benzylic Protons | Potentially acidic, susceptible to deprotonation | Inductive effect of the nitrile group |
Mechanistic Elucidation of Reaction Pathways Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, intermediates, and products, as well as to calculate the activation energies associated with different reaction pathways. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the most favorable reaction mechanism.
For this compound, DFT could be used to investigate a variety of reactions, such as nucleophilic aromatic substitution, electrophilic addition to the nitrile group, or reactions involving the benzylic protons. For each potential reaction, a series of calculations would be performed to trace the path from reactants to products. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is of particular interest, as its energy determines the activation barrier of the reaction.
A hypothetical example is the hydrolysis of the nitrile group to form the corresponding carboxylic acid. DFT calculations could be used to compare a direct hydrolysis pathway with a base-catalyzed mechanism. The calculated activation energies for each step in the proposed mechanisms would reveal which pathway is kinetically more favorable.
The table below presents hypothetical activation energies for two possible pathways for the hydrolysis of this compound, as might be determined by DFT calculations.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| Direct Hydrolysis | Nucleophilic attack of water on the nitrile carbon | 35.2 |
| Base-Catalyzed Hydrolysis | Nucleophilic attack of hydroxide (B78521) on the nitrile carbon | 18.5 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable conformations of a molecule and to determine the energy barriers between them. drugdesign.orgutdallas.edu For this compound, a key conformational feature is the rotation of the cyanomethyl group relative to the aromatic ring.
Computational methods can be used to perform a systematic scan of the potential energy surface as a function of the dihedral angle defining this rotation. This allows for the identification of the lowest energy (most stable) conformation and any higher energy conformers. The energy differences between these conformers and the rotational barriers can be quantified. For this compound, steric interactions between the cyanomethyl group and the substituents on the aromatic ring will likely influence the preferred conformation.
Molecular dynamics (MD) simulations provide a complementary approach to studying the dynamic behavior of the molecule. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a solvent environment. MD simulations can provide insights into the flexibility of the molecule, the lifetimes of different conformations, and the interactions with solvent molecules.
The following table provides hypothetical energetic data for the conformational analysis of the cyanomethyl group rotation in this compound.
| Conformation | Dihedral Angle (Ar-C-C-N) | Relative Energy (kcal/mol) |
| Staggered | 60° | 0.0 |
| Eclipsed | 0° | 2.5 |
| Staggered | 180° | 0.2 |
| Eclipsed | 120° | 2.8 |
Development of Structure-Reactivity Relationships for Fluorinated Arylacetonitriles
Understanding the relationship between the structure of a molecule and its reactivity is a central goal of chemistry. nih.gov For a series of related compounds, such as fluorinated arylacetonitriles, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships correlate changes in molecular structure with observed changes in reactivity, allowing for the prediction of the reactivity of new compounds. chemrxiv.org
To develop a QSRR for fluorinated arylacetonitriles, a series of compounds with systematic variations in the substitution pattern on the aromatic ring would be synthesized. The reactivity of these compounds in a specific reaction would then be measured experimentally. In parallel, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can include electronic properties (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., van der Waals volumes), and quantum chemical parameters (e.g., HOMO/LUMO energies).
By using statistical methods, such as multiple linear regression, a mathematical model can be developed that relates the molecular descriptors to the observed reactivity. Such a model can then be used to predict the reactivity of other fluorinated arylacetonitriles that have not yet been synthesized or tested. This approach is highly valuable in the design of new molecules with desired reactivity profiles.
A hypothetical QSRR study for the reaction of substituted arylacetonitriles might yield the following type of data, where a reactivity descriptor is correlated with electronic and steric parameters.
| Substituent (X) on Arylacetonitrile | Hammett Constant (σ) | Steric Parameter (Es) | Reactivity Descriptor (log(k/k₀)) |
| H | 0.00 | 0.00 | 0.00 |
| 4-F | 0.06 | -0.46 | 0.15 |
| 4-Cl | 0.23 | -0.97 | 0.45 |
| 4-CH₃ | -0.17 | -1.24 | -0.30 |
| 2,4-Difluoro-5-methyl | (Calculated) | (Calculated) | (Predicted) |
Future Research Directions and Emerging Perspectives
Development of Novel and More Efficient Synthetic Methodologies
While established methods for the synthesis of fluorinated phenylacetonitriles exist, future research will likely focus on developing more sustainable, efficient, and safer synthetic protocols. Traditional routes often involve the cyanation of corresponding benzyl (B1604629) halides, which may use toxic cyanide salts and harsh reaction conditions.
Future advancements could target the following areas:
Catalytic Cyanation: Developing novel catalytic systems (e.g., using transition metals like palladium, nickel, or copper) that can achieve cyanation under milder conditions with non-toxic cyanide sources.
C-H Functionalization: Direct cyanation of the methyl group of 2,4-difluoro-5-methyltoluene would represent a highly atom-economical approach, bypassing the need for pre-functionalized starting materials like benzyl halides.
Biocatalysis: The use of enzymes, such as nitrilases or halohydrin dehalogenases, could offer an environmentally benign route for the synthesis, operating under mild aqueous conditions with high specificity.
Photoredox Catalysis: Visible-light-mediated synthesis could provide a powerful alternative, enabling radical-based pathways for cyanation that are often inaccessible through traditional thermal methods.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Cyanation | Milder conditions, use of safer cyanide sources. | Development of robust and recyclable catalysts. |
| Direct C-H Functionalization | High atom economy, reduced synthetic steps. | Discovery of selective catalysts for benzylic C-H activation. |
| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme screening and engineering for substrate specificity. |
| Photoredox Catalysis | Access to novel reaction pathways, mild conditions. | Design of suitable photosensitizers and reaction optimization. |
Exploration of Unprecedented Reactivity Patterns for the Nitrile and Fluorinated Aryl Moieties
The unique electronic properties conferred by the two fluorine atoms and the methyl group can lead to novel reactivity for both the nitrile and the aryl ring.
Nitrile Group Transformations: Beyond standard hydrolysis or reduction, future research could explore cycloaddition reactions to form heterocyclic structures like tetrazoles or triazoles, which are valuable pharmacophores. The nitrile group could also act as a directing group for ortho-lithiation or as a precursor for generating ketenimines for further reactions.
Fluorinated Aryl Moiety Reactivity: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is known, exploring it with a wider range of complex nucleophiles could yield novel derivatives. Furthermore, selective C-F bond activation and functionalization, a challenging but rapidly advancing field, could allow for the precise installation of other functional groups, transforming the compound into a versatile synthetic platform.
Integration of 2,4-Difluoro-5-methylphenylacetonitrile into Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comuc.pt The synthesis and elaboration of this compound are well-suited for this technological shift.
Enhanced Safety: Many reactions used to synthesize or modify nitriles can be highly exothermic or involve hazardous reagents. Flow chemistry allows for superior heat and mass transfer, minimizing risks associated with thermal runaways and enabling the use of reaction conditions that would be unsafe in large-scale batch reactors. uc.ptd-nb.info
Process Optimization and Automation: Automated synthesis platforms integrated with flow reactors can rapidly screen and optimize reaction conditions (e.g., temperature, residence time, reagent stoichiometry). researchgate.net This allows for the efficient development of robust synthetic protocols and the on-demand production of the target compound and its derivatives. researchgate.net A multi-step flow process could potentially telescope several synthetic steps without the need for isolating intermediates, significantly shortening production timelines. mdpi.com
Expansion of Applications in Diverse Fields of Chemical Research, including Catalyst Ligand Design and Supramolecular Chemistry
While primarily viewed as a synthetic intermediate, the structural features of this compound suggest potential applications in more specialized areas of chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-5-methylphenylacetonitrile with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyanation reactions. For example:
- Substitution Reactions : Start with a fluorinated benzene derivative (e.g., 2,4-difluoro-5-methylbenzyl chloride) and react with a cyanide source (e.g., KCN or NaCN) in a polar aprotic solvent like DMF at 60–80°C. Monitor completion via TLC or GC-MS .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the nitrile. Confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity) .
Q. What are the common chemical reactions and conditions for derivatizing this compound?
Methodological Answer: Key reactions include:
| Reaction Type | Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄ in anhydrous ether, 0°C | 2,4-Difluoro-5-methylphenethylamine |
| Oxidation | KMnO₄ in acidic medium, 70°C | 2,4-Difluoro-5-methylbenzoic acid |
| Nucleophilic Addition | Grignard reagents (RMgX) in THF | Substituted acetonitrile derivatives |
| Monitor reaction progress using IR spectroscopy (disappearance of nitrile peak at ~2250 cm⁻¹) . |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for moisture-sensitive reactions. Conduct stability tests via accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and intermediates. For example, DFT (B3LYP/6-311+G(d,p)) predicts activation energies for nitrile reduction or substitution reactions .
- Reaction Path Search : Tools like ICReDD integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies resolve contradictory data in reaction optimization studies?
Methodological Answer:
-
Factorial Design : Apply a 2³ factorial design to test variables (temperature, catalyst concentration, reaction time). Example:
Q. How to design multi-step protocols using this compound as a pharmaceutical intermediate?
Methodological Answer:
- Retrosynthetic Analysis : Break down target molecules (e.g., kinase inhibitors) into fragments. Use the nitrile group for late-stage functionalization (e.g., Suzuki coupling for biaryl systems).
- Scale-Up Considerations : Optimize solvent recovery and catalyst recycling via membrane separation technologies (e.g., nanofiltration) .
Q. What advanced analytical techniques characterize intermediates and byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
